molecular formula C12H16BFO3 B1441936 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 1398923-95-9

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No. B1441936
M. Wt: 238.06 g/mol
InChI Key: GXQGRXFGHPKHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound with the molecular formula C11H15BFNO2 . It is often used in the field of medicinal chemistry and as an intermediate in chemical synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group attached to a fluorine atom and a boronic ester group . The boronic ester group contains a boron atom bonded to two oxygen atoms and a carbon atom, forming a cyclic structure .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 302.8±27.0 °C and a predicted density of 1.09±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

In a study by Huang et al. (2021), boric acid ester intermediates with benzene rings, similar in structure to 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, were synthesized and analyzed. These compounds, obtained through a three-step substitution reaction, were confirmed via spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) was used to further validate the molecular structures, emphasizing the importance of this compound in understanding the conformation and physicochemical properties of similar boric acid esters (Huang et al., 2021).

Application in Explosive Detection

A 2016 study by Fu et al. explored the use of compounds related to 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in detecting hydrogen peroxide vapor, a key component in peroxide-based explosives. They developed an organic thin-film fluorescence probe using boron ester or acid, noting its suitability for H2O2 detection due to reactive activity. This research highlights the potential application of these compounds in security and explosive detection (Fu et al., 2016).

Fluorescence Probes for Biological Applications

In 2018, Lampard et al. synthesized a series of boronate ester fluorescence probes, including derivatives of compounds similar to 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. These probes were developed for the detection of hydrogen peroxide (H2O2), showcasing their potential in biological and chemical sensing applications, particularly in contexts where H2O2 detection is crucial (Lampard et al., 2018).

Drug Delivery and Nanoparticle Formation

Research by Ren et al. (2022) on pH/H2O2-responsive polyhedral oligomeric silsesquioxane (POSS) molecule functionalized with derivatives of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol demonstrated their efficacy in drug delivery. The study focused on the fabrication of fluorescent vesicles encapsulating doxorubicin, indicating the compound's potential in the field of targeted drug delivery and controlled release (Ren et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQGRXFGHPKHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Reactant of Route 3
Reactant of Route 3
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Reactant of Route 4
Reactant of Route 4
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Reactant of Route 5
Reactant of Route 5
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Reactant of Route 6
Reactant of Route 6
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Citations

For This Compound
1
Citations
S Bonazzi, A Gray, NM Thomsen, J Biag… - Journal of Medicinal …, 2023 - ACS Publications
The allosteric inhibitor of the mechanistic target of rapamycin (mTOR) everolimus reduces seizures in tuberous sclerosis complex (TSC) patients through partial inhibition of mTOR …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.